molecular formula C12H18N2O2 B1270464 (1-Ethylpropyl)(3-nitrobenzyl)amine CAS No. 356092-16-5

(1-Ethylpropyl)(3-nitrobenzyl)amine

Cat. No. B1270464
M. Wt: 222.28 g/mol
InChI Key: FYKAFBAWZDAPSW-UHFFFAOYSA-N
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Description

“(1-Ethylpropyl)(3-nitrobenzyl)amine” is an organic intermediate. It has the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . The IUPAC name for this compound is N-[(3-nitrophenyl)methyl]pentan-3-amine .


Synthesis Analysis

The synthesis of amines like “(1-Ethylpropyl)(3-nitrobenzyl)amine” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .


Molecular Structure Analysis

The molecular structure of “(1-Ethylpropyl)(3-nitrobenzyl)amine” can be represented by the InChI key FYKAFBAWZDAPSW-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Amines like “(1-Ethylpropyl)(3-nitrobenzyl)amine” can undergo various chemical reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Scientific Research Applications

Electrochemical Applications

  • The electrochemical oxidation of primary amines, including those similar to "(1-Ethylpropyl)(3-nitrobenzyl)amine," in ionic liquid media has been studied, showing the formation of organic layers attached to electrode surfaces. This process modifies electrode surfaces and could be relevant for developing new electrochemical sensors or coatings (Ghilane et al., 2010).

Synthetic Chemistry Applications

  • In synthetic chemistry, primary amines like "(1-Ethylpropyl)(3-nitrobenzyl)amine" have been used in the electrosynthesis of complex compounds, demonstrating the versatility of these amines in organic synthesis. This includes the selective formation of amino-cyanopyrazoles through electrochemical methods, which could have implications for pharmaceutical synthesis and materials science (Mikhal’chenko et al., 2007).

Materials Science Applications

  • Amines, particularly those with nitro groups, have been explored for their role in the fabrication of nano-aggregates and polymer materials. For instance, polymer nano-aggregates utilizing nitrobenzyl alcohol derivatives have been developed for potential applications in drug and gene delivery, highlighting the functional versatility of these compounds (Liu et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, N-Methyl-N-(3-nitrobenzyl)amine, indicates that it causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

“(1-Ethylpropyl)(3-nitrobenzyl)amine” is gaining significant attention due to its potential applications in various fields of research and industry. It is available for purchase from several suppliers for use in pharmaceutical testing .

properties

IUPAC Name

N-[(3-nitrophenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKAFBAWZDAPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353293
Record name n-(3-nitrobenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethylpropyl)(3-nitrobenzyl)amine

CAS RN

356092-16-5
Record name n-(3-nitrobenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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